molecular formula C21H18F3NO5 B2815828 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid CAS No. 2408975-76-6

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid

Cat. No.: B2815828
CAS No.: 2408975-76-6
M. Wt: 421.372
InChI Key: UZKWTMYGUSOZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluoren-9-ylmethoxycarbonyl group attached to a morpholine ring, which is further substituted with a trifluoromethyl group and a carboxylic acid moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly introduced via reaction with fluoren-9-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA)

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium azide (NaN3) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted morpholines or fluoren-9-ylmethoxycarbonyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(9H-Fluoren-9-ylmethoxycarbonyl)butanoic acid

  • 4-(9H-Fluoren-9-ylmethoxycarbonyl)amino acid derivatives

  • Morpholine-based compounds with different substituents

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO5/c22-21(23,24)18-10-25(9-17(30-18)19(26)27)20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKWTMYGUSOZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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